molecular formula C16H15NO2 B8516627 9H-Carbazole-9-propanoic acid, methyl ester CAS No. 88107-73-7

9H-Carbazole-9-propanoic acid, methyl ester

Cat. No. B8516627
CAS RN: 88107-73-7
M. Wt: 253.29 g/mol
InChI Key: RURHUOBPXARERR-UHFFFAOYSA-N
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Patent
US08748451B2

Procedure details

3-Carbazol-9-yl-propionic acid methyl ester (22) (0.50 g, 1.97 mmol) and hydroxylamine hydrochloride (0.82 g, 12 mmol) were placed under argon and dissolved in DMF (8 mL). To it was added a 25% sodium methoxide solution in methanol (3.4 g, 16 mmol) which resulted in immediate precipitation of a white solid. The reaction was stirred for 24 h at room temperature after which was taken up in ethyl acetate (20 mL), water (10 mL) and of saturated aqueous NaHCO3 (10 mL). The organic layer was isolated and the aqueous layer was further extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The crude extract was purified by HPLC to yield the title compound (234 mg, 47%) as a white solid. 1H NMR (400 MHz, DMSO): δ 10.46 (s, 1H), 8.75 (s, 1H), 8.14 (d, 2H, J=7.7 Hz), 7.60 (d, 2H, J=8.0 Hz), 7.45 (t, 2H, J=7.2 Hz), 7.20 (t, 2H, J=7.6 Hz), 4.61 (t, 2H, J=6.8 Hz), 2.48 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 169.2, 140.2, 126.2, 122.6, 120.6, 119.3, 109.8, 39.3, 32.3. ESI-MS (m/z): [M+H]+ 254.1. Analytical HPLC: Purity=97%, tR=5.62 min, Method A.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
47%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][N:6]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2.Cl.[NH2:21][OH:22].C[O-].[Na+].CO.C([O-])(O)=O.[Na+]>CN(C=O)C.C(OCC)(=O)C.O>[CH:17]1[C:18]2[N:6]([CH2:5][CH2:4][C:3]([NH:21][OH:22])=[O:2])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13]=2[CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(CCN1C2=CC=CC=C2C=2C=CC=CC12)=O
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 h at room temperature after which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in immediate precipitation of a white solid
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The crude extract
CUSTOM
Type
CUSTOM
Details
was purified by HPLC

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCC(=O)NO
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.